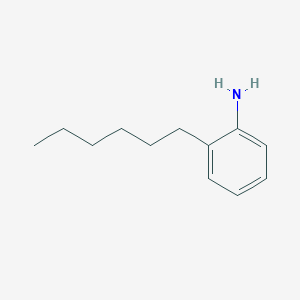

2-Hexylaniline

Descripción

This compound belongs to a broader class of alkyl-anilines, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. Its molecular formula is inferred as C₁₂H₁₉N, with a molar mass of approximately 177.29 g/mol (based on structural analogs like 4-n-Hexylaniline) .

Key properties of 2-Hexylaniline include:

- Solubility: High solubility in organic solvents (e.g., toluene, ethers) due to the hydrophobic hexyl chain.

- Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions, though specific protocols are proprietary or derived from known methods for alkyl-anilines .

- Applications: Used in electronic components (e.g., semiconductor precursors) and polymer synthesis .

Propiedades

Fórmula molecular |

C12H19N |

|---|---|

Peso molecular |

177.29 g/mol |

Nombre IUPAC |

2-hexylaniline |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8,13H2,1H3 |

Clave InChI |

INTQUWVWUSOJEM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1=CC=CC=C1N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs

2-Hexylaniline is part of a homologous series of ortho-substituted alkyl-anilines , including 2-methylaniline, 2-ethylaniline, and 2-propylaniline. The hexyl chain distinguishes it by conferring enhanced hydrophobicity and steric bulk compared to shorter-chain analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Physical and Chemical Properties of Selected Alkyl-Anilines

Key Observations:

Substitution Position :

- Ortho vs. Para Isomers : this compound (ortho) exhibits greater steric hindrance and lower crystallinity compared to 4-n-Hexylaniline (para), which has a linear structure and higher symmetry .

- Electronic Effects : The ortho-substituted hexyl group in this compound induces moderate electron-donating effects, altering reactivity in electrophilic substitution reactions compared to para isomers .

Alkyl Chain Length: Longer chains (e.g., hexyl vs. methyl) enhance hydrophobicity and reduce aqueous solubility.

Functional Group Variations :

- 2-[(2-Ethylhexyl)oxy]aniline incorporates an ether linkage, increasing polarity compared to this compound. This difference impacts applications in surfactants or liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.